molecular formula C18H16F2N4O2S B2481157 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide CAS No. 1448125-56-1

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2481157
CAS No.: 1448125-56-1
M. Wt: 390.41
InChI Key: GKKNBYJZGSXBAE-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide is a synthetic compound characterized by its complex molecular structure

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps:

  • Preparation of 4-cyclopropyl-3-thiophen-2-yl-1H-1,2,4-triazol-5(4H)-one.

  • Alkylation with an ethylating agent to introduce the 2-(ethyl) group.

  • Coupling of the resultant intermediate with 3,4-difluorobenzoyl chloride under basic conditions.

Industrial production methods typically employ large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Types of Reactions

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reductive amination can lead to the hydrogenation of the thiophene ring.

  • Substitution: : Nucleophilic substitutions, especially on the difluorobenzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Using agents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: : Utilizing hydrogen gas with palladium on carbon as a catalyst.

  • Substitution: : Strong nucleophiles like sodium methoxide.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Hydrogenated derivatives.

  • Substitution: : Substituted benzamides.

Scientific Research Applications

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide has diverse scientific research applications:

  • Chemistry: : Used as a precursor in synthesizing more complex molecules.

  • Biology: : Functions as an enzyme inhibitor in various biochemical assays.

  • Industry: : Utilized in the manufacturing of certain pharmaceuticals and agrochemicals.

Mechanism of Action

This compound exerts its effects primarily through inhibition of specific enzymes. By binding to the active site, it blocks the enzyme’s activity, thus altering the metabolic pathways in the target organism. The molecular targets often involve enzymes with a thiophene-binding domain, leading to disruption in biological processes.

Comparison with Similar Compounds

Compared to other triazole-based compounds, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide exhibits higher specificity and potency due to the unique difluorobenzamide group. Similar compounds include:

  • Fluconazole: : Used as an antifungal agent.

  • Voriconazole: : Another antifungal with a broader spectrum of activity.

  • Itraconazole: : Known for its potent activity against a range of fungal infections.

The uniqueness of the 3,4-difluorobenzamide moiety in this compound lies in its improved binding efficiency and specificity, making it a valuable candidate for research and therapeutic applications.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKNBYJZGSXBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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